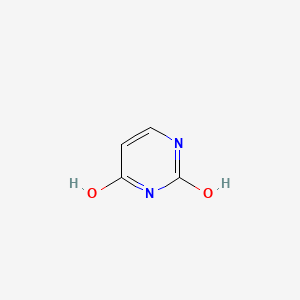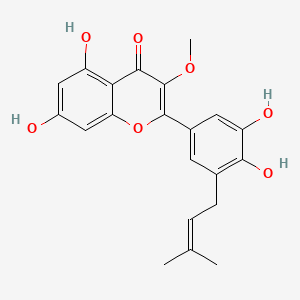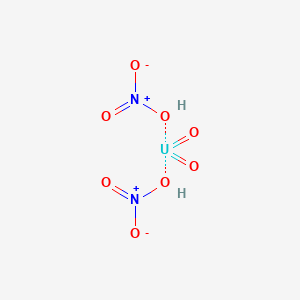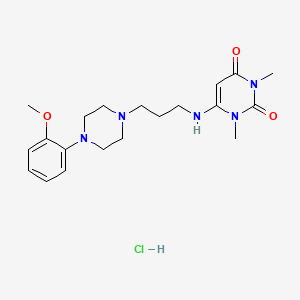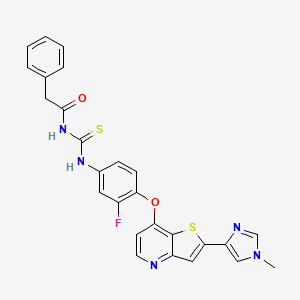
MGCD-265
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MGCD-265 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de las tirosina quinasas receptoras y su papel en varias vías bioquímicas.
Mecanismo De Acción
MGCD-265 ejerce sus efectos inhibiendo la activación de las tirosina quinasas receptoras, incluidas Met, los tres miembros de la familia del receptor del factor de crecimiento endotelial vascular, Tie-2 y Ron. Estas quinasas desempeñan un papel crucial en la regulación de la proliferación celular, la supervivencia, la motilidad, la invasión, la metástasis y la angiogénesis. Al inhibir estas quinasas, this compound bloquea las vías de señalización que promueven el crecimiento y la supervivencia de las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la inhibición de los mutantes del dominio quinasa de Met, la fosforilación de la proteína de acoplamiento multisustrato Gab1 y la activación de la vía Erk .
Análisis Bioquímico
Biochemical Properties
MGCD-265 potently inhibits c-Met, Ron, VEGFRs, and Tie-2 enzymatic activities in vitro . It abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses, in vitro angiogenesis, and in vivo vascular permeability . It also inhibits the activation of regulators of cancer development and progression by targeting Met, the three members of the VEGFR family, Tie-2, and Ron .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, this compound also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of multiple molecular pathways involved in cancer growth and progression . It inhibits the activation of Met kinase domain mutants, as well as mutants within the juxtamembrane region, and the extracellular domain with nanomolar potency . Furthermore, this compound inhibits signaling pathways activated downstream from Met mutants .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have good oral pharmacokinetic properties . Tumor inhibition occurs without weight loss or myelosuppressive effects . In xenograft tumors from mice treated with this compound, these analyses reveal the regulation of a number of genes involved in c-Met and VEGFR biological activities .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit tumor growth in multiple c-Met dependent xenograft models . The effects of this compound vary with different dosages, and it has been observed that the compound inhibits tumor growth more effectively at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its ability to inhibit multiple receptor tyrosine kinases . These targets control cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, hallmarks of tumor cell biology .
Transport and Distribution
Given its potent inhibitory effects on multiple receptor tyrosine kinases, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a potent inhibitor of multiple receptor tyrosine kinases, it is likely that it is localized to specific compartments or organelles where these kinases are active .
Métodos De Preparación
La síntesis de MGCD-265 implica varios pasos, incluida la preparación de intermediarios y la reacción de acoplamiento finalLas condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar el rendimiento y la pureza deseados . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para aumentar la producción mientras se mantiene la calidad y la consistencia del compuesto .
Análisis De Reacciones Químicas
MGCD-265 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Comparación Con Compuestos Similares
MGCD-265 es único en su capacidad de dirigirse a múltiples tirosina quinasas receptoras simultáneamente, lo que lo distingue de otros agentes que se dirigen únicamente a Met o a los receptores del factor de crecimiento endotelial vascular . Compuestos similares incluyen:
Crizotinib: Un inhibidor de tirosina quinasa que se dirige a ALK, ROS1 y Met.
Cabozantinib: Un inhibidor de tirosina quinasa que se dirige a Met, VEGFR2 y RET.
Propiedades
IUPAC Name |
N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFICVEHDQUKCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647874 | |
| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875337-44-3 | |
| Record name | MGCD-265 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


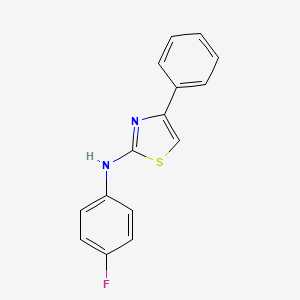
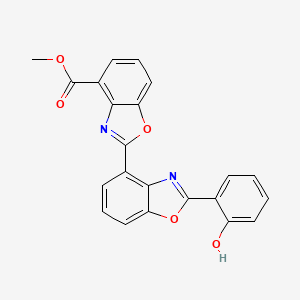
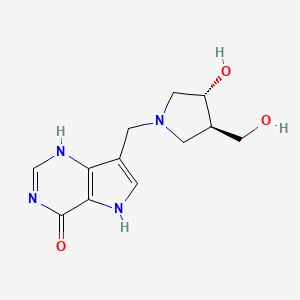

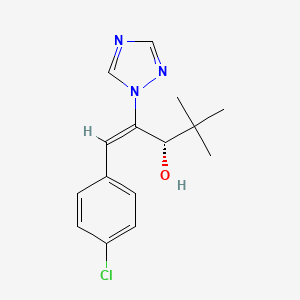
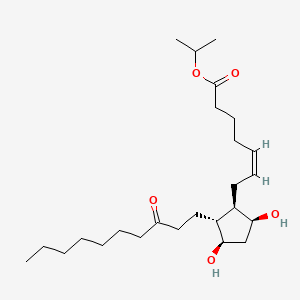
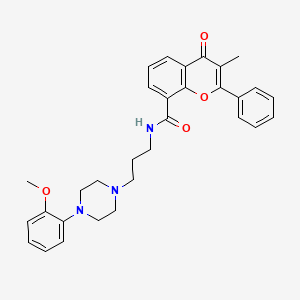
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
